3-Amino-1-methylazetidin-2-one
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Overview
Description
3-Amino-1-methylazetidin-2-one is a heterocyclic compound with the molecular formula C4H8N2O It is a four-membered ring structure containing an amino group and a methyl group attached to the azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methylazetidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-2-butanone with a suitable reagent can lead to the formation of the azetidinone ring. The reaction conditions typically involve the use of a base and a solvent, such as ethanol or methanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One-pot synthesis techniques, which combine multiple reaction steps into a single process, can be employed to enhance yield and reduce production costs. These methods often utilize readily available starting materials and catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted azetidinones.
Scientific Research Applications
3-Amino-1-methylazetidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a potential scaffold for drug design.
Medicine: Research explores its potential as an antimicrobial agent and its role in developing new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-methylazetidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-oxetanone: Another four-membered ring compound with similar reactivity.
1-Methylazetidin-2-one: Lacks the amino group but shares the azetidinone core structure.
3-Amino-1-ethylazetidin-2-one: An analog with an ethyl group instead of a methyl group.
Uniqueness
3-Amino-1-methylazetidin-2-one is unique due to the presence of both an amino group and a methyl group on the azetidinone ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
38504-97-1 |
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Molecular Formula |
C4H8N2O |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
3-amino-1-methylazetidin-2-one |
InChI |
InChI=1S/C4H8N2O/c1-6-2-3(5)4(6)7/h3H,2,5H2,1H3 |
InChI Key |
XOBUVRCCYJYVJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1=O)N |
Origin of Product |
United States |
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